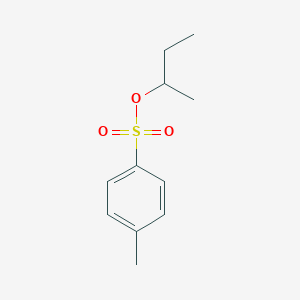

Sec-butyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHWQTQILBGWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398931 | |

| Record name | butan-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-11-7 | |

| Record name | butan-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-sec-butyl 4-methylbenzenesulfonate synthesis

An In-depth Technical Guide to the Synthesis of (R)-sec-butyl 4-methylbenzenesulfonate

Introduction

(R)-sec-butyl 4-methylbenzenesulfonate, also known as (R)-sec-butyl tosylate, is a crucial chiral building block in stereoselective organic synthesis.[1] Its utility stems from the toluenesulfonate (tosylate) group, which is an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions.[1][2] A key feature of its synthesis and subsequent reactions is the high degree of stereochemical control. The synthesis typically involves the reaction of enantiomerically pure (R)-sec-butanol with p-toluenesulfonyl chloride (TsCl).[1] This process is a classic example of a stereospecific reaction where the configuration of the chiral center in the alcohol is retained in the tosylate product because the carbon-oxygen bond of the alcohol is not broken during the reaction.[1][3][4] Consequently, when this chiral tosylate reacts with a nucleophile via an SN2 mechanism, it leads to a predictable and complete inversion of the stereochemical configuration, known as a Walden inversion, yielding an (S)-configured product.[1][5] This predictable stereochemical outcome is fundamental to its application in asymmetric synthesis.[1]

Reaction Scheme and Mechanism

The synthesis is achieved through the tosylation of (R)-sec-butanol. The reaction proceeds by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[1] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][6] Crucially, the process occurs with retention of configuration at the chiral carbon center.[1][4][7]

References

- 1. Sec-butyl 4-methylbenzenesulfonate | 715-11-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. orgosolver.com [orgosolver.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Buy Butyl 4-methylbenzenesulfonate | 778-28-9 [smolecule.com]

- 7. Solved Starting with R-sec-butyl alcohol show the synthesis | Chegg.com [chegg.com]

An In-depth Technical Guide to the Synthesis of (S)-sec-Butyl 4-Methylbenzenesulfonate

This technical guide provides a comprehensive overview of the synthesis of (S)-sec-butyl 4-methylbenzenesulfonate, a chiral building block of significant interest in stereoselective synthesis.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

(S)-sec-butyl 4-methylbenzenesulfonate, also known as (S)-sec-butyl tosylate, is a valuable chiral electrophile used in a variety of nucleophilic substitution reactions.[1] Its utility stems from the excellent leaving group ability of the tosylate moiety, facilitating SN2 reactions that typically proceed with inversion of configuration at the stereocenter.[1] The synthesis of this enantiomerically pure compound is crucial for the construction of complex chiral molecules. The primary and most direct method for its preparation involves the reaction of enantiopure (S)-sec-butanol with p-toluenesulfonyl chloride.[1] This reaction proceeds with retention of configuration at the chiral center, as the carbon-oxygen bond of the alcohol remains intact throughout the transformation.[1][2]

Synthesis Overview

The synthesis of (S)-sec-butyl 4-methylbenzenesulfonate is achieved through the tosylation of (S)-sec-butanol. This reaction involves the activation of the hydroxyl group of the alcohol by converting it into a tosylate ester, which is a significantly better leaving group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct.

Reaction Scheme:

(S)-sec-Butanol + p-Toluenesulfonyl Chloride → (S)-sec-Butyl 4-methylbenzenesulfonate + Pyridinium Chloride

Experimental Protocols

The following is a representative experimental protocol for the synthesis of (S)-sec-butyl 4-methylbenzenesulfonate, adapted from general procedures for alcohol tosylation.[3][4][5] All reactions should be carried out under anhydrous conditions in flame-dried glassware and under an inert atmosphere (e.g., nitrogen or argon).[3]

Materials:

-

(S)-sec-Butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A round-bottomed flask equipped with a magnetic stir bar is charged with (S)-sec-butanol (1.0 eq.). Anhydrous dichloromethane (10 volumes relative to the alcohol) and anhydrous pyridine (1.5 eq.) are added.[4]

-

Cooling: The resulting solution is stirred and cooled to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (1.2 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.[4]

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 4 hours.[4] If monitoring by thin-layer chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[4]

-

Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of cold 1 M hydrochloric acid to neutralize the excess pyridine. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Extraction and Washing: The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

Purification: The crude (S)-sec-butyl 4-methylbenzenesulfonate can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product as a colorless oil.[3]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| (S)-sec-Butanol | C₄H₁₀O | 74.12 | Starting Material |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Tosylating Agent |

| Pyridine | C₅H₅N | 79.10 | Base and Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

| Hydrochloric acid | HCl | 36.46 | Neutralizing Agent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |

| Sodium Chloride | NaCl | 58.44 | Washing Agent |

| Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Table 2: Physicochemical and Spectroscopic Data for sec-Butyl 4-methylbenzenesulfonate

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₃S |

| Molecular Weight | 228.31 g/mol [1] |

| CAS Number | 50896-54-3 ((S)-isomer)[6] |

| Appearance | Colorless oil[3] |

| Boiling Point | 170-172 °C at 10 mmHg (for the racemic mixture)[7] |

| Density | 1.12 g/mL (for the racemic mixture)[7] |

| Purity | Typically >95%[1][8] |

Visualization of Reaction and Workflow

Caption: Reaction scheme for the synthesis of (S)-sec-butyl 4-methylbenzenesulfonate.

Caption: A generalized experimental workflow for the synthesis.

References

- 1. This compound | 715-11-7 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 50896-54-3|(S)-sec-Butyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Synthonix, Inc > 715-11-7 | this compound [synthonix.com]

An In-depth Technical Guide to the Stereoisomers of sec-Butyl 4-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl 4-methylbenzenesulfonate, commonly referred to as sec-butyl tosylate, is a chiral sulfonate ester of significant interest in organic synthesis. Its chirality originates from the sec-butyl group, where the second carbon atom is a stereocenter bonded to four different substituents: a methyl group, an ethyl group, a hydrogen atom, and the tosylate oxygen.[1] This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers. These stereoisomers are valuable chiral building blocks in asymmetric synthesis, primarily utilized as electrophiles in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating reactions that are crucial for the construction of complex chiral molecules, including active pharmaceutical ingredients. Understanding the stereochemical pathways of their synthesis and subsequent reactions is paramount for controlling the absolute configuration of target molecules. This guide provides a comprehensive overview of the synthesis, characterization, and stereospecific reactions of the enantiomers of this compound.

Physicochemical Properties and Stereoisomer Data

The physical and chemical properties of the individual enantiomers of this compound are identical, with the exception of their interaction with plane-polarized light (optical activity) and other chiral molecules. The racemic mixture, containing equal amounts of the (R) and (S) enantiomers, is optically inactive.

| Property | (R)-sec-Butyl 4-methylbenzenesulfonate | (S)-sec-Butyl 4-methylbenzenesulfonate | Racemic this compound |

| Molecular Formula | C₁₁H₁₆O₃S | C₁₁H₁₆O₃S | C₁₁H₁₆O₃S |

| Molecular Weight | 228.31 g/mol | 228.31 g/mol | 228.31 g/mol |

| CAS Number | 61530-30-1[1] | Not specified | 715-11-7 |

| Appearance | Colorless to pale yellow oil or semi-solid | Colorless to pale yellow oil or semi-solid | Colorless to pale yellow oil or semi-solid |

| Specific Rotation ([α]) | Negative (-) | Positive (+) | 0° |

| Boiling Point | 329.1 °C at 760 mmHg (for the racemate) | 329.1 °C at 760 mmHg (for the racemate) | 329.1 °C at 760 mmHg |

Stereoselective Synthesis

The synthesis of enantiomerically pure (R)- and (S)-sec-butyl 4-methylbenzenesulfonate is achieved through the tosylation of the corresponding enantiopure sec-butanol. This reaction proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the process. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.[2]

To synthesize (R)-sec-butyl 4-methylbenzenesulfonate, one must start with (R)-(-)-sec-butanol. Conversely, (S)-sec-butyl 4-methylbenzenesulfonate is synthesized from (S)-(+)-sec-butanol.[1] The specific rotations of the enantiomers of the starting material, 2-butanol, are -13.52° for the (R)-enantiomer and +13.52° for the (S)-enantiomer.[3]

Experimental Protocol: Synthesis of (R)-sec-Butyl 4-Methylbenzenesulfonate

This protocol is adapted from general procedures for the tosylation of secondary alcohols.

Materials:

-

(R)-(-)-sec-Butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve (R)-(-)-sec-butanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add anhydrous pyridine (1.5 eq).[1]

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.[1]

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold 0.1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-sec-butyl 4-methylbenzenesulfonate.

-

If necessary, the product can be purified by column chromatography on silica gel.

Stereospecific Reactions: S_N2 Nucleophilic Substitution

The primary utility of chiral sec-butyl tosylates in organic synthesis is their role as electrophiles in S_N2 reactions. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. A key feature of the S_N2 reaction is the inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion.[1] This predictable stereochemical outcome is fundamental to asymmetric synthesis.

For example, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a nucleophile (Nu⁻) will yield a product with the (S) configuration at the corresponding carbon atom.[1]

Experimental Protocol: Synthesis of (S)-2-Azidobutane from (R)-sec-Butyl 4-Methylbenzenesulfonate

This protocol illustrates the inversion of stereochemistry in an S_N2 reaction.

Materials:

-

(R)-sec-Butyl 4-methylbenzenesulfonate

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a dry round-bottom flask, dissolve (R)-sec-butyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the stirred solution.

-

Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the crude (S)-2-azidobutane. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions.

-

If necessary, the product can be further purified by vacuum distillation.

Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of both the starting materials and the final products is critical. Chiral gas chromatography (GC) is a powerful technique for this purpose, often requiring derivatization of the analyte.

Experimental Protocol: Chiral GC Analysis of sec-Butanol Enantiomers (as O-Acetyl Derivatives)

This protocol is adapted from a standard method for the analysis of 2-butanol enantiomers.[4]

1. Derivatization (Acetylation):

-

To a small sample of sec-butanol in a vial, add pyridine and acetic anhydride.

-

Heat the sealed vial to allow for the formation of the O-acetyl derivative.

2. GC-FID Analysis:

-

Column: A cyclodextrin-based chiral column (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm).[4]

-

Carrier Gas: Helium.[4]

-

Injector Temperature: 250 °C.[4]

-

Detector (FID) Temperature: 250 °C.[4]

-

Oven Program: Start at 30 °C (hold for 5 min), then ramp at 5 °C/min to 110 °C.[4]

-

Injection: 1 µL of the derivatized sample with a split ratio (e.g., 80:1).[4]

-

Data Analysis: The (S)- and (R)-2-butanol O-acetyl derivatives will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.[4]

Signaling Pathways and Logical Relationships

The primary role of this compound stereoisomers is not in biological signaling pathways but in the logical progression of stereospecific organic synthesis. The following diagrams illustrate the key workflows and relationships.

Conclusion

The stereoisomers of this compound are indispensable tools in modern organic chemistry, enabling the synthesis of complex chiral molecules with a high degree of stereocontrol. The synthetic route to these tosylates from their corresponding chiral alcohols proceeds with retention of configuration, while their subsequent S_N2 reactions occur with a predictable inversion of stereochemistry. This two-step sequence provides a powerful method for achieving a net inversion of configuration from a starting alcohol. Careful control of reaction conditions and rigorous analysis of enantiomeric purity at each stage are essential for successful application in research and drug development.

References

An In-depth Technical Guide to the Reaction Mechanism of Sec-butyl 4-methylbenzenesulfonate

Abstract

Sec-butyl 4-methylbenzenesulfonate, commonly known as sec-butyl tosylate, serves as a pivotal substrate in the study of nucleophilic substitution reactions. Its secondary carbon center presents a unique case where the reaction mechanism is not inherently fixed but exists on a knife's edge between two competing pathways: the unimolecular nucleophilic substitution (S\textsubscript{N}1) and the bimolecular nucleophilic substitution (S\textsubscript{N}2). This guide provides a comprehensive exploration of the factors that dictate the operative mechanism. We will delve into the theoretical underpinnings of each pathway, present field-proven experimental methodologies for their elucidation, and offer detailed protocols for researchers in organic synthesis and drug development. The content herein is structured to provide not just a list of procedures, but the causal logic behind experimental design, ensuring a robust and verifiable understanding of this classic yet complex chemical transformation.

Part 1: The Mechanistic Dichotomy: S\textsubscript{N}1 vs. S\textsubscript{N}2 Pathways

At the core of sec-butyl tosylate's reactivity is the competition between two fundamental mechanisms of nucleophilic substitution.[1][2][3] The choice between these pathways is not arbitrary; it is a direct consequence of the interplay between the substrate's structure, the nature of the nucleophile, the properties of the solvent, and the reaction temperature.[4][5]

The Substrate: A Secondary System on the Brink

Sec-butyl tosylate possesses a leaving group, the tosylate anion (⁻OTs), attached to a secondary carbon. The tosylate group is an exceptionally good leaving group because its negative charge is delocalized through resonance, making it a very stable, weak base.[6][7]

The secondary nature of the carbon center is the crux of the mechanistic ambiguity.[1][8]

-

For S\textsubscript{N}2: The carbon is more sterically hindered than a primary carbon, which slows down the backside attack required for the S\textsubscript{N}2 mechanism. However, it is not as hindered as a tertiary carbon, so the pathway is not entirely blocked.[1][8][9]

-

For S\textsubscript{N}1: The secondary carbocation that would form upon the departure of the tosylate group is more stable than a primary carbocation but significantly less stable than a tertiary one.[1][10] This makes the S\textsubscript{N}1 pathway possible, but not as favorable as with a tertiary substrate.[11]

The S\textsubscript{N}2 Pathway: A Concerted Dance

The S\textsubscript{N}2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][12][13]

-

Kinetics: The rate of an S\textsubscript{N}2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile].[1][9][14]

-

Stereochemistry: A hallmark of the S\textsubscript{N}2 mechanism is the inversion of stereochemistry at the reaction center, known as a Walden inversion.[14][15] If the starting material is a single enantiomer, for example, (R)-sec-butyl tosylate, the product will be the opposite enantiomer, (S)-product.[15] This is a direct result of the nucleophile attacking the carbon from the side opposite the leaving group.

Part 2: Guiding the Reaction: Key Influencing Factors

Researchers can manipulate experimental conditions to favor one mechanism over the other.

Nucleophile Strength

The identity of the nucleophile is a critical determinant.

-

Strong Nucleophiles: Strong, negatively charged nucleophiles (e.g., CN⁻, N₃⁻, RO⁻) favor the S\textsubscript{N}2 pathway. [4][16][17]They are aggressive enough to attack the substrate directly without waiting for a carbocation to form.

-

Weak Nucleophiles: Weak, neutral nucleophiles (e.g., H₂O, ROH) favor the S\textsubscript{N}1 pathway. [2][4][16]They are not strong enough to initiate a backside attack and will typically react only after the highly reactive carbocation intermediate has formed. Reactions with such nucleophiles, where the solvent itself is the nucleophile, are termed solvolysis reactions. [13][18][19]

Solvent Effects

The solvent plays a crucial role in stabilizing or destabilizing reactants, transition states, and intermediates. [10][11][16]* Polar Protic Solvents: Solvents like water, ethanol, and acetic acid have O-H or N-H bonds and are capable of hydrogen bonding. [18]They excel at stabilizing both the leaving group anion and the carbocation intermediate, thereby accelerating the S\textsubscript{N}1 reaction. [4][18][20]* Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF have dipoles but lack O-H or N-H bonds. They solvate cations well but leave anions relatively "naked" and more reactive. This enhances the nucleophilicity of the nucleophile, strongly favoring the S\textsubscript{N}2 pathway. [2][4][16]

Data Summary: Predicting the Predominant Mechanism

The following table summarizes the expected mechanistic outcome based on the reaction conditions.

| Factor | Favors S\textsubscript{N}1 | Favors S\textsubscript{N}2 | Rationale |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Steric hindrance disfavors S\textsubscript{N}2; carbocation stability favors S\textsubscript{N}1. [1][5][8] |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, N₃⁻) | Strong nucleophiles force a bimolecular reaction. [4][5][16] |

| Solvent | Polar Protic (e.g., Water, Ethanol) | Polar Aprotic (e.g., Acetone, DMSO) | Protic solvents stabilize the carbocation intermediate; aprotic solvents enhance nucleophile reactivity. [4][16][20] |

| Leaving Group | Good (e.g., ⁻OTs, I⁻, Br⁻) | Good (e.g., ⁻OTs, I⁻, Br⁻) | A good leaving group is required for both mechanisms. [10][16] |

Part 3: Experimental Verification of the Mechanism

Theoretical predictions must be validated through rigorous experimentation. A self-validating experimental workflow involves a multi-pronged approach combining kinetics, stereochemistry, and product analysis.

Protocol: Kinetic Analysis by Titration

The most direct way to distinguish between S\textsubscript{N}1 and S\textsubscript{N}2 is to determine the reaction's rate law. [12]For solvolysis reactions that produce acid (e.g., H₂O or ROH as the nucleophile), the rate can be monitored by titrating the acid produced over time. [21][22] Objective: To determine if the reaction rate depends on the concentration of the nucleophile.

Methodology:

-

Preparation: Prepare two reaction flasks under identical conditions (solvent, temperature, concentration of sec-butyl tosylate).

-

Nucleophile Variation: To one flask, add the nucleophile at a specific concentration (e.g., 0.1 M sodium azide in acetone). To the second flask, add the same nucleophile at double the concentration (e.g., 0.2 M sodium azide in acetone).

-

Reaction Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by diluting in a cold solvent), and analyze the concentration of the remaining sec-butyl tosylate using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of the substrate versus time for both reactions. Calculate the initial reaction rate for each.

Protocol: Stereochemical Analysis by Polarimetry

Stereochemistry provides unambiguous proof of the mechanistic pathway at a chiral center. [23]A polarimeter is used to measure the rotation of plane-polarized light by a chiral sample. [24][25][26] Objective: To determine if the reaction proceeds with inversion or racemization.

Methodology:

-

Starting Material: Synthesize or procure an enantiomerically pure sample of sec-butyl tosylate (e.g., (R)-sec-butyl-4-methylbenzenesulfonate). Measure its specific rotation using a polarimeter. [27]2. Reaction: Carry out the nucleophilic substitution reaction to completion under the desired conditions.

-

Product Isolation: Carefully isolate and purify the substitution product, ensuring no chiral impurities are present.

-

Polarimetry Measurement: Dissolve a known concentration of the purified product in a suitable solvent and measure its optical rotation in the polarimeter. [24]5. Data Analysis:

-

Complete Inversion: If the product shows a specific rotation of equal magnitude but opposite sign to the starting alcohol used to make the tosylate, complete inversion has occurred, confirming an S\textsubscript{N}2 mechanism. [14][15] * Racemization: If the product shows little to no optical rotation (specific rotation is close to zero), racemization has occurred, confirming an S\textsubscript{N}1 mechanism. [1][9][14] * Partial Racemization: An intermediate value suggests a mixed or competing mechanism.

-

Conclusion

The mechanism of action for this compound is a nuanced subject, finely balanced between the S\textsubscript{N}1 and S\textsubscript{N}2 pathways. As a secondary substrate with an excellent leaving group, it serves as an ideal model system for demonstrating how subtle changes in reaction conditions—specifically the choice of nucleophile and solvent—can dramatically alter the reaction course. For the researcher, a thorough understanding of these principles is not merely academic; it is essential for controlling reaction outcomes, predicting product structures, and designing stereospecific syntheses. The experimental protocols outlined in this guide provide a robust framework for validating mechanistic hypotheses, ensuring that synthetic strategies are built on a solid foundation of empirical evidence.

References

-

Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

-

BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

-

Journal of Chemical Education. Examination of a Reaction Mechanism by Polarimetry: An Experiment for the Undergraduate Organic Chemistry Laboratory. [Link]

-

Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. [Link]

-

Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions?[Link]

-

Quora. (2018, July 31). What is the stereochemistry aspect in an SN1 and SN2 reaction?[Link]

-

White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]

-

Dartmouth College. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

-

Mercer University. KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. [Link]

-

Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

-

Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]

-

Slideshare. (2016, September 25). Factors affecting nucleophilic substitution reactions finished d. [Link]

-

Aakash Institute. Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]

-

Studylib. Solvolysis of tert-Butyl Chloride: Kinetics Experiment. [Link]

-

Dartmouth College. Experiment 7 — Nucleophilic Substitution. [Link]

-

Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]

-

College of the Canyons. 11. Nucleophilic Substitution Reactions. [Link]

-

A&D Company, Limited. (2025, January 2). What is Polarimeter? A Comprehensive Guide to Optical Activity and Applications. [Link]

-

Solubility of Things. Nucleophilic Substitution Reactions. [Link]

-

University of Vigo. SN1/SN2 competition. [Link]

-

Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. [Link]

-

SlidePlayer. POLARIMETRY. [Link]

- Google Patents.

-

Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. [Link]

-

ResearchGate. (2016, May 24). Substitution of tosylate by sodium azide is SN1 or SN2?[Link]

-

Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

-

National Center for Biotechnology Information. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

-

Vedantu. Solvolysis in Chemistry: Definition, Mechanism & Examples. [Link]

-

Quora. (2018, March 27). If an SN1 and SN2 reaction are competing, what effect will using a non-polar solvent (e.g Toluene) have on the relative rates of each?[Link]

-

ElectronicsAndBooks. The Solvolysis of Benzyl Tosylates. V. Some Solvent Effects. [Link]

-

YouTube. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy![Link]

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. SN1/SN2 competition [qorganica.qui.uam.es]

- 12. reddit.com [reddit.com]

- 13. amherst.edu [amherst.edu]

- 14. quora.com [quora.com]

- 15. benchchem.com [benchchem.com]

- 16. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]

- 20. quora.com [quora.com]

- 21. amherst.edu [amherst.edu]

- 22. studylib.net [studylib.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. torontech.com [torontech.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. mlsu.ac.in [mlsu.ac.in]

- 27. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

Spectroscopic Characterization of sec-Butyl 4-Methylbenzenesulfonate: An In-Depth Technical Guide

This guide provides a detailed exploration of the spectroscopic data for sec-butyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis. As a versatile alkylating agent, its structural confirmation is paramount for ensuring reaction specificity and product purity in research and drug development.[1] This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of this compound, offering not just the data, but the underlying principles and experimental considerations from a seasoned practitioner's perspective.

Molecular Structure and Spectroscopic Overview

This compound (CAS 715-11-7) possesses a molecular formula of C₁₁H₁₆O₃S and a molecular weight of 228.31 g/mol .[1][2][3] The molecule's structure, comprised of a chiral sec-butyl group and an aromatic tosyl group, gives rise to a distinct set of signals in its NMR and IR spectra. Understanding these spectroscopic fingerprints is crucial for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its molecular framework.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is predicated on meticulous sample preparation and the selection of appropriate experimental parameters.

1. Sample Preparation:

- Weigh approximately 5-10 mg of purified this compound.

- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and for its single residual proton peak, which is easily identifiable.[4]

- Ensure the sample is fully dissolved to avoid spectral artifacts.

2. ¹H NMR Acquisition:

- The instrument is typically a 300 MHz or higher field NMR spectrometer.

- A standard one-pulse experiment is sufficient for a routine ¹H spectrum.

- Key parameters to consider are the spectral width, the number of scans, and the relaxation delay. For a typical small organic molecule, 16 to 32 scans are usually adequate to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

- Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required compared to ¹H NMR.

- A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

- The relaxation delay (d1) is a critical parameter, especially for quaternary carbons which have longer relaxation times. A d1 of at least 5 times the longest T₁ is recommended for quantitative analysis.

Diagram 1: General Workflow for Spectroscopic Analysis

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

¹H NMR Spectrum of this compound (Predicted)

The following ¹H NMR data is predicted using computational models and serves as a guide for spectral interpretation. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 7.78 | Doublet | 2H | Ar-H (ortho to SO₂) |

| b | 7.35 | Doublet | 2H | Ar-H (meta to SO₂) |

| c | 4.59 | Sextet | 1H | O-CH |

| d | 2.44 | Singlet | 3H | Ar-CH₃ |

| e | 1.60 | Multiplet | 2H | CH₂ |

| f | 1.25 | Doublet | 3H | O-CH-CH₃ |

| g | 0.85 | Triplet | 3H | CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound presents a set of distinct signals that are consistent with its structure.

-

Aromatic Region (7.0-8.0 ppm): The two doublets at approximately 7.78 ppm and 7.35 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the protons at 7.78 ppm (a) is due to the deshielding effect of the electron-withdrawing sulfonate group, assigning them to the protons ortho to the sulfonate. The protons at 7.35 ppm (b) are consequently assigned to those meta to the sulfonate group. The singlet at 2.44 ppm (d) corresponds to the three protons of the methyl group attached to the aromatic ring.

-

Aliphatic Region (0.8-4.6 ppm): The signal for the proton on the carbon bearing the oxygen (O-CH, c) is expected to be the most downfield in this region, predicted around 4.59 ppm. Its multiplicity as a sextet arises from coupling to the adjacent five protons (three on the methyl group 'f' and two on the methylene group 'e'). The methylene protons (e) at around 1.60 ppm appear as a multiplet due to coupling with both the methine proton (c) and the terminal methyl protons (g). The doublet at approximately 1.25 ppm (f) is assigned to the methyl group adjacent to the chiral center, coupled to the methine proton (c). Finally, the triplet at around 0.85 ppm (g) corresponds to the terminal methyl group of the ethyl moiety, coupled to the adjacent methylene protons (e).

Diagram 2: Molecular Structure and ¹H NMR Assignments

Caption: Structure of this compound with predicted ¹H NMR assignments.

¹³C NMR Spectrum of this compound (Predicted)

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 144.7 | Ar-C (para to CH₃) |

| 134.4 | Ar-C (ipso to SO₂) |

| 129.8 | Ar-CH (meta to SO₂) |

| 127.6 | Ar-CH (ortho to SO₂) |

| 78.9 | O-CH |

| 28.9 | CH₂ |

| 21.6 | Ar-CH₃ |

| 18.9 | O-CH-CH₃ |

| 9.6 | CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (127-145 ppm): Four signals are expected in the aromatic region, corresponding to the four unique carbon environments of the para-substituted ring. The quaternary carbons are typically weaker in intensity. The carbon attached to the electron-withdrawing sulfonate group (ipso to SO₂) is expected at around 134.4 ppm, while the carbon bearing the methyl group is predicted at approximately 144.7 ppm. The two signals for the protonated aromatic carbons are expected at roughly 129.8 ppm and 127.6 ppm.

-

Aliphatic Carbons (9-80 ppm): The carbon atom bonded to the electronegative oxygen (O-CH) is the most downfield in this region, predicted around 78.9 ppm. The remaining aliphatic carbons of the sec-butyl group are expected at approximately 28.9 ppm (CH₂), 18.9 ppm (O-CH-CH₃), and 9.6 ppm (CH₂-CH₃). The aromatic methyl carbon is predicted at about 21.6 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[4] The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

For a liquid sample like this compound, the following protocol is standard.

1. Sample Preparation:

- A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the sample is typically sufficient.

- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

2. Data Acquisition:

- An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

- A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Characteristic IR Absorptions for this compound

The IR spectrum of this compound is dominated by strong absorptions from the sulfonate group and characteristic bands from the aromatic and aliphatic moieties.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 2980-2850 | C-H stretch (aliphatic) | Strong |

| 1600-1450 | C=C stretch (aromatic ring) | Medium |

| 1370-1350 | S=O asymmetric stretch | Strong |

| 1190-1170 | S=O symmetric stretch | Strong |

| 1100-1000 | S-O-C stretch | Strong |

| 820-810 | C-H out-of-plane bend (para-disubstituted) | Strong |

Interpretation of the IR Spectrum:

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear around 1370-1350 cm⁻¹ and 1190-1170 cm⁻¹, respectively.[5] A strong band in the 1100-1000 cm⁻¹ region is characteristic of the S-O-C stretching vibration.

The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. A strong absorption in the 820-810 cm⁻¹ range is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

The aliphatic sec-butyl group will give rise to strong C-H stretching absorptions in the 2980-2850 cm⁻¹ region. The absence of a broad absorption band around 3500-3200 cm⁻¹ would indicate the absence of hydroxyl (-OH) impurities from any unreacted sec-butanol.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, respectively, while the characteristic IR absorptions confirm the presence of the key sulfonate, aromatic, and aliphatic functional groups. This guide serves as a valuable resource for researchers and scientists, providing the necessary spectroscopic framework for the confident identification and quality assessment of this important synthetic intermediate.

References

-

ResearchGate. Infrared spectrum of sodium methyl ester sulfonate. Available at: [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

ACS Publications. Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Available at: [Link]

-

American Elements. This compound. Available at: [Link]

-

PROSPRE. 1H NMR Predictor. Available at: [Link]

-

Chemaxon. NMR Predictor. Available at: [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

CASPRE. 13C NMR Predictor. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

University of Wisconsin-Madison. Optimized Default 13C Parameters. Available at: [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

Sources

Sec-butyl 4-Methylbenzenesulfonate: A Comprehensive Technical Guide

CAS Number: 715-11-7

This technical guide provides an in-depth overview of sec-butyl 4-methylbenzenesulfonate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. It covers the compound's properties, synthesis, and key applications, with a focus on experimental procedures and mechanistic understanding.

Compound Identification and Properties

This compound, also known as sec-butyl tosylate, is an organic compound valued for its utility as an alkylating agent.[1] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 715-11-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₆O₃S | [1][2][3][4][5][6] |

| Molecular Weight | 228.31 g/mol | [1][2][3][4][5][6] |

| Appearance | Colorless to Pale Yellow Oil or Semi-Solid | [1] |

| Storage Temperature | 2-8°C | [5] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [5] |

Synthesis of this compound

The most common method for synthesizing this compound is the tosylation of sec-butanol. This reaction involves the treatment of sec-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction.

General Experimental Protocol for Tosylation of sec-Butanol

Materials:

-

sec-Butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sec-butanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 equivalents) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Separate the organic layer and wash it sequentially with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography if necessary.

Chemical Reactivity and Applications

This compound is primarily utilized as a chiral alkylating agent in nucleophilic substitution reactions. The tosylate moiety is an excellent leaving group, facilitating the attack of a wide range of nucleophiles on the sec-butyl carbon center.

Nucleophilic Substitution Reactions

The reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the chiral center. This property is particularly valuable in asymmetric synthesis, where control of stereochemistry is crucial.

General Reaction Scheme:

Nu⁻ + sec-BuOTs → sec-BuNu + TsO⁻

Where:

-

Nu⁻ represents a nucleophile (e.g., azide, cyanide, alkoxide, etc.)

-

sec-BuOTs is this compound

-

sec-BuNu is the alkylated product

-

TsO⁻ is the tosylate leaving group

Experimental Protocol for Nucleophilic Substitution with Azide

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for several hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sec-butyl azide by distillation or column chromatography.

Role in Signaling Pathways and Drug Development

Currently, there is limited to no direct evidence in the scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its primary role is that of a synthetic intermediate and alkylating agent in a laboratory setting.

While some research has explored non-acidic 4-methylbenzenesulfonates as potential aldose reductase inhibitors, this refers to a broader class of compounds and does not provide specific data on the sec-butyl ester derivative.[7] Therefore, at present, the core application of this compound remains firmly within the domain of synthetic organic chemistry rather than as a modulator of biological pathways. Its utility in drug development is indirect, serving as a building block in the synthesis of more complex, biologically active molecules.

Conclusion

This compound is a valuable chiral reagent in organic synthesis, with its CAS number being 715-11-7. Its utility stems from the excellent leaving group ability of the tosylate group, which facilitates a variety of nucleophilic substitution reactions, often with a high degree of stereochemical control. The synthesis of this compound from sec-butanol is a straightforward and well-established procedure. While its application in the synthesis of potentially bioactive molecules is significant, there is currently no evidence to suggest its direct involvement in biological signaling pathways. This technical guide provides a foundational understanding of the synthesis, properties, and applications of this compound for researchers and professionals in the chemical sciences.

References

- 1. This compound | 715-11-7 | Benchchem [benchchem.com]

- 2. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. P-TOLUENESULFONIC ACID SEC-BUTYL ESTER | 715-11-7 [chemicalbook.com]

- 6. Synthonix, Inc > 715-11-7 | this compound [synthonix.com]

- 7. researchgate.net [researchgate.net]

Physical properties of sec-butyl 4-methylbenzenesulfonate

An In-depth Technical Guide on the Physical Properties of sec-Butyl 4-Methylbenzenesulfonate

This technical guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics. This document presents quantitative data in a structured format, details experimental protocols for property determination, and includes a visualization of its synthesis pathway.

Core Physical Properties

This compound is a chiral organic compound that exists as a pair of enantiomers, (R)- and (S)-sec-butyl 4-methylbenzenesulfonate, due to the stereocenter at the second carbon of the butyl group.[1] The racemic mixture is the most commonly available form.

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃S | [1][2][3] |

| Molecular Weight | 228.31 g/mol | [1][2][3] |

| Appearance | Colorless to Pale Yellow Oil or Semi-Solid | [1] |

| Boiling Point | 329.1 °C at 760 mmHg | [2] |

| Density | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of sec-butanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1]

Materials:

-

sec-Butanol

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve sec-butanol (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Add pyridine (1.1-1.2 equivalents) to the solution.

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small quantity of the liquid sample.

Materials:

-

This compound sample

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube containing high-boiling mineral oil

-

Bunsen burner or other heat source

Procedure:

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer.

-

Place the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., at 20 °C) to allow it to reach thermal equilibrium.

-

Carefully remove any excess liquid that may have expanded and escaped through the capillary opening.

-

Dry the outside of the pycnometer and weigh it (m₂).

-

The mass of the sample is m₂ - m₁.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Solubility

This protocol outlines a method to determine the qualitative and quantitative solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes

-

Vortex mixer

-

Analytical balance

Procedure for Qualitative Solubility:

-

Add approximately 1 mL of the chosen solvent to a small test tube.

-

Add a small, known amount (e.g., 10 mg) of this compound to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution to determine if the compound has dissolved completely.

-

If the compound dissolves, it is considered soluble in that solvent under these conditions. If it does not dissolve, it is considered insoluble or sparingly soluble.

Procedure for Quantitative Solubility:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining residue.

-

Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).

Mandatory Visualization

The following diagram illustrates the synthesis pathway of this compound from sec-butanol and p-toluenesulfonyl chloride.

Caption: Synthesis of this compound.

References

- 1. This compound | 715-11-7 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Butan-2-yl 4-methylbenzenesulfonate | C11H16O3S | CID 4064321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-TOLUENESULFONIC ACID SEC-BUTYL ESTER | 715-11-7 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

Sec-butyl 4-Methylbenzenesulfonate: A Comprehensive Technical Guide for Chiral Synthesis

Introduction

Sec-butyl 4-methylbenzenesulfonate, also known as sec-butyl tosylate, is a crucial organic compound utilized extensively as a chiral building block in modern stereoselective synthesis.[1][2] Its significance lies in the chiral sec-butyl group, where the second carbon atom is a stereocenter bonded to four different substituents.[1] This inherent chirality, combined with the excellent leaving group ability of the 4-methylbenzenesulfonate (tosylate) group, allows for the predictable and controlled introduction of a chiral sec-butyl moiety into a wide range of molecules.[1][3] This guide provides an in-depth overview of its properties, synthesis, and application, with a focus on experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Properties of this compound

The fundamental properties of this compound are summarized below. The compound exists as two distinct enantiomers, (R)-sec-butyl 4-methylbenzenesulfonate and (S)-sec-butyl 4-methylbenzenesulfonate, which are non-superimposable mirror images.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₃S[4][5] |

| Molecular Weight | 228.31 g/mol [4] |

| CAS Number | 715-11-7 (racemic)[4] |

| 61530-30-1 ((R)-enantiomer)[6] | |

| 50896-54-3 ((S)-enantiomer)[7] | |

| Appearance | Colourless to Pale Yellow Oil[8] |

| Purity | Typically ≥95% |

| Storage Conditions | 2-8°C, away from moisture to prevent hydrolysis[3][8][9] |

Synthesis of Enantiopure this compound

The most direct and widely used method for synthesizing enantiomerically pure this compound is the reaction of the corresponding enantiopure sec-butanol with p-toluenesulfonyl chloride (TsCl).[1] This tosylation reaction proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the process.[1] Therefore, (R)-sec-butanol yields (R)-sec-butyl 4-methylbenzenesulfonate, and (S)-sec-butanol yields the (S)-enantiomer.[1] A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated, preventing side reactions like alcohol dehydration.[1]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (R)-sec-butyl 4-methylbenzenesulfonate

This protocol describes a representative laboratory-scale synthesis.[1]

Materials:

-

(R)-sec-butanol

-

p-toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-sec-butanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[10]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by flash column chromatography if necessary.

Application in Stereoselective Synthesis: The S\N2 Mechanism

This compound is a powerful chiral electrophile in nucleophilic substitution reactions.[1][2] The tosylate group is an excellent leaving group because its negative charge is well-stabilized by resonance.[3] Consequently, the compound readily undergoes bimolecular nucleophilic substitution (S\N2) reactions with a wide array of nucleophiles.[1][3]

A cornerstone of its utility is the predictable stereochemical outcome of these reactions. S\N2 reactions proceed with a complete inversion of configuration at the electrophilic carbon center, a phenomenon known as the Walden inversion.[1] This stereospecificity is fundamental to asymmetric synthesis, as it allows the chirality of the starting tosylate to be transferred to the product in a controlled manner. For instance, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a nucleophile will yield a product with the (S) configuration.[1]

S\N2 Reaction Pathway and Walden Inversion

Caption: The S\N2 reaction mechanism showing backside attack and Walden inversion.

Experimental Protocols for S\N2 Reactions

The following protocol details a general procedure for the reaction of chiral sec-butyl tosylate with sodium azide, a common nucleophile. This reaction is expected to proceed with complete inversion of configuration.[2]

Protocol: Nucleophilic Substitution with Sodium Azide

Materials:

-

(R)- or (S)-sec-butyl 4-methylbenzenesulfonate (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)[2]

-

Anhydrous dimethylformamide (DMF)[2]

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve (R)-sec-butyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF.[2]

-

Add sodium azide (1.5 eq) to the solution.[2]

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.[2][3]

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether.[3]

-

Combine the organic layers and wash twice with saturated aqueous sodium bicarbonate solution and once with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide product.

Quantitative Data Summary

The predictable nature of the reactions involving this compound allows for high stereochemical fidelity.

| Parameter | Reaction | Typical Value |

| Yield | Synthesis of sec-butyl tosylate from sec-butanol | 85-95%[3] |

| Enantiomeric Excess (e.e.) | S\N2 reaction with a nucleophile (e.g., NaN₃) | >99% (expected)[2] |

| Purity (Commercial) | (R)- or (S)-sec-butyl 4-methylbenzenesulfonate | ≥95% |

Note: The expected enantiomeric excess of >99% for S\N2 reactions is based on the established principle of complete Walden inversion.[2]

Troubleshooting and Handling

-

Hydrolysis: this compound is susceptible to hydrolysis back to sec-butanol and p-toluenesulfonic acid, especially in the presence of water under acidic or basic conditions.[3][11] To minimize this during aqueous workups, use pre-chilled solutions and wash with brine to reduce the solubility of the organic compound in the aqueous phase.[11]

-

Impurities: Common impurities from the synthesis can include unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid from hydrolysis.[10] Washing with a mild base like NaHCO₃ solution can effectively remove these acidic impurities.[11]

-

Storage: The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[3]

Conclusion

This compound is an invaluable chiral building block for asymmetric synthesis. Its straightforward preparation with retention of stereochemistry and its highly predictable S\N2 reactivity with complete inversion of configuration make it a reliable tool for introducing chirality. For professionals in pharmaceutical and chemical research, a thorough understanding of its handling, reaction protocols, and stereochemical behavior is essential for the successful development of complex, enantiomerically pure molecules.

References

- 1. This compound | 715-11-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. Synthonix, Inc > 715-11-7 | this compound [synthonix.com]

- 6. 61530-30-1|(R)-sec-Butyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 7. 50896-54-3|(S)-sec-Butyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. P-TOLUENESULFONIC ACID SEC-BUTYL ESTER | 715-11-7 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Computational studies on sec-butyl 4-methylbenzenesulfonate reactions

An In-depth Technical Guide on Computational Studies of sec-Butyl 4-methylbenzenesulfonate Reactions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the computational approaches used to study the reactions of this compound (sec-butyl tosylate). It focuses on the mechanistic dichotomy between S_N1 and S_N2 pathways, detailing the theoretical frameworks, presenting illustrative quantitative data, and providing relevant experimental protocols for validation.

Introduction: The Mechanistic Challenge of a Secondary Substrate

This compound is a quintessential model for studying nucleophilic substitution reactions at a secondary carbon center. The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the resonance stabilization of its resulting anion, facilitating the cleavage of the C-O bond.[1][2] The secondary nature of the electrophilic carbon places this substrate at the borderline between the unimolecular (S_N1) and bimolecular (S_N2) substitution mechanisms.[3][4]

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to dissect these competing pathways. By modeling the potential energy surfaces, researchers can elucidate the structures of transition states, calculate activation barriers, and predict the influence of various factors, such as solvent polarity, on the reaction outcome. These theoretical insights are crucial for rationalizing experimental observations and designing new synthetic strategies.

Computational Workflow for Mechanistic Analysis

The theoretical investigation of a reaction mechanism involves a systematic workflow to identify the lowest energy path from reactants to products. This includes locating and verifying transition states and intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Kinetic studies of sec-butyl 4-methylbenzenesulfonate solvolysis

An In-depth Technical Guide to the Kinetic Studies of sec-Butyl 4-Methylbenzenesulfonate Solvolysis

Introduction

This compound, commonly referred to as sec-butyl tosylate, is a secondary alkyl sulfonate ester. As a substrate in nucleophilic substitution and elimination reactions, it serves as a pivotal model for investigating reaction mechanisms, particularly the nuanced borderline between first-order (SN1) and second-order (SN2) pathways. Solvolysis, a reaction in which the solvent acts as the nucleophile, provides a powerful lens through which to probe the intrinsic reactivity of such substrates and the factors that govern their reaction pathways.

This technical guide is intended for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of the kinetic studies of sec-butyl tosylate solvolysis, detailing the underlying mechanisms, presenting illustrative quantitative data, and providing robust experimental protocols for its investigation.

Mechanistic Pathways in the Solvolysis of sec-Butyl Tosylate

The solvolysis of sec-butyl tosylate is a classic example of a reaction that operates on the SN1/SN2 mechanistic borderline. In polar protic solvents, the reaction proceeds via a pathway that involves the formation of a secondary carbocation intermediate, which is characteristic of an SN1 reaction. However, the potential for backside attack by the solvent on the starting material also introduces SN2 character.

The overall process can be described as follows:

-

Ionization: The carbon-oxygen bond in the tosylate undergoes heterolytic cleavage to form a sec-butyl carbocation and a tosylate anion. This ionization is the rate-determining step. Studies have shown that this can lead to the formation of an intimate ion pair, where the tosylate anion remains in close proximity to the carbocation.[1] This can result in the slow racemization of the unreacted starting material.[1]

-

Nucleophilic Attack: A solvent molecule (e.g., water or ethanol) acts as a nucleophile and attacks the carbocation. This results in the formation of a protonated alcohol or ether.

-

Deprotonation: A subsequent deprotonation step by another solvent molecule yields the final substitution product, sec-butanol (in the case of hydrolysis) or a sec-butyl ether (in the case of alcoholysis).

-

Elimination: Concurrently, the carbocation can undergo an E1 elimination reaction, where a solvent molecule acts as a base to remove a proton from a carbon atom adjacent to the positive charge, leading to the formation of but-1-ene and a mixture of (E)- and (Z)-but-2-ene.

The stereochemical outcome of the substitution reaction is often a mixture of inversion and retention of configuration, providing further evidence for a mechanism that is not purely SN1 or SN2.[1]

Quantitative Kinetic Data

Table 1: Illustrative Pseudo-First-Order Rate Constants (k) for the Solvolysis of sec-Butyl Tosylate at 25°C

| Solvent System (v/v) | Dielectric Constant (ε) | Expected Relative k |

| 80% Ethanol / 20% Water | ~67 | 1.0 |

| 60% Ethanol / 40% Water | ~73 | ~4.5 |

| 40% Ethanol / 60% Water | ~78 | ~20 |

| 70% Acetone / 30% Water | ~62 | ~0.5 |

| 50% Acetone / 50% Water | ~71 | ~6.0 |

Note: These values are illustrative and intended to demonstrate the trend of increasing reaction rate with increasing solvent polarity (dielectric constant).

Table 2: Illustrative Activation Parameters for the Solvolysis of sec-Butyl Tosylate

| Parameter | Illustrative Value | Interpretation |

| Activation Enthalpy (ΔH‡) | 80 - 95 kJ/mol | Reflects the energy barrier for the C-OTs bond cleavage. |

| Activation Entropy (ΔS‡) | -20 to +10 J/mol·K | A small negative or slightly positive value is consistent with a unimolecular or borderline mechanism where there is little to no increase in order in the transition state compared to an SN2 reaction. |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the preparation of sec-butyl tosylate from sec-butanol.

Materials:

-

sec-Butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

3 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask cooled in an ice-water bath, dissolve sec-butanol (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq) to the solution and stir.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to stir in the ice bath for several hours and then at room temperature overnight.

-

Quench the reaction by slowly adding cold 3 M HCl.

-

Separate the organic layer and wash sequentially with 3 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sec-butyl tosylate.

-

The product can be purified by flash chromatography if necessary.[1]

Kinetic Study of Solvolysis via Titration